

# UT-155 solubility issues and solutions

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Compound of Interest		
Compound Name:	UT-155	
Cat. No.:	B611605	Get Quote

## **UT-155 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of **UT-155**, a potent androgen receptor (AR) antagonist and degrader. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of **UT-155**?

For in vitro experiments, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of **UT-155**.[1][2][3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]

Q2: My **UT-155** precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

Precipitation upon dilution of a hydrophobic compound from an organic solvent into an aqueous medium is a common issue. Here are some steps to troubleshoot this problem:

 Optimize Dilution Method: Add the DMSO stock solution directly to your final assay medium with vigorous vortexing or mixing. Avoid making intermediate dilutions in aqueous buffers if possible.



- Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.
- Use a Surfactant: Consider the inclusion of a non-ionic surfactant, such as Tween-80, in your final assay buffer to improve the solubility of UT-155.
- Sonication: If precipitation occurs, brief sonication of the solution can help to redissolve the compound.[1][2][3]

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to **UT-155** solubility?

Yes, inconsistent results, high variability between replicates, and non-ideal dose-response curves can be indicators of solubility problems.[4] If **UT-155** is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Following the troubleshooting steps in Q2 can help ensure consistent and reproducible results.

Q4: How should I prepare **UT-155** for in vivo animal studies?

**UT-155** is practically insoluble in water, so a co-solvent system is required for in vivo administration.[3] Several formulations have been successfully used. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal) and the required concentration. Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section below.

## **Troubleshooting Guide**



Issue	Possible Cause	Recommended Solution
Cloudy or hazy solution upon preparation	Incomplete dissolution of UT- 155.	Use sonication to aid dissolution. Gentle warming may also be effective, but be cautious of potential compound degradation.[1][2]
Visible precipitate in the stock solution over time	The solution may be supersaturated or the storage conditions are not optimal.	Store stock solutions at -20°C or -80°C as recommended.[1] [2] Before use, allow the solution to come to room temperature and vortex thoroughly. If precipitate remains, sonicate briefly.
Low or no activity observed in the experiment	The effective concentration of UT-155 is lower than expected due to poor solubility.	Re-evaluate your solubilization protocol. Ensure you are using high-quality, anhydrous DMSO for stock solutions and appropriate co-solvents for dilutions.

## **Quantitative Solubility Data**

The following tables summarize the solubility of **UT-155** in various solvent systems for in vitro and in vivo applications.

Table 1: In Vitro Solubility

Solvent	Concentration	Notes
DMSO	≥ 130 mg/mL (320.71 mM)	Use of newly opened, anhydrous DMSO is recommended.[1][3]
(R)-UT-155 in DMSO	100 mg/mL (246.70 mM)	Requires sonication.[2][5]



Table 2: In Vivo Formulations

Formulation	Achievable Concentration	Solution Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.17 mg/mL (5.35 mM)	Clear Solution[1][6]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.17 mg/mL (5.35 mM)	Suspended Solution[1][6]
10% DMSO, 90% Corn Oil	≥ 2.17 mg/mL (5.35 mM)	Clear Solution[1][6]
(R)-UT-155 in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (6.17 mM)	Suspended Solution (Requires sonication)[2]
(R)-UT-155 in 10% DMSO, 90% (20% SBE-β-CD in Saline)	2.5 mg/mL (6.17 mM)	Suspended Solution (Requires sonication)[2]
(R)-UT-155 in 10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.17 mM)	Clear Solution[2]

#### **Experimental Protocols**

Protocol 1: Preparation of **UT-155** Stock Solution for In Vitro Assays

- Weigh the desired amount of **UT-155** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
- Vortex the solution thoroughly until the powder is completely dissolved.
- If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.[1][2]



Protocol 2: Preparation of **UT-155** Formulation for In Vivo Administration (Clear Solution)

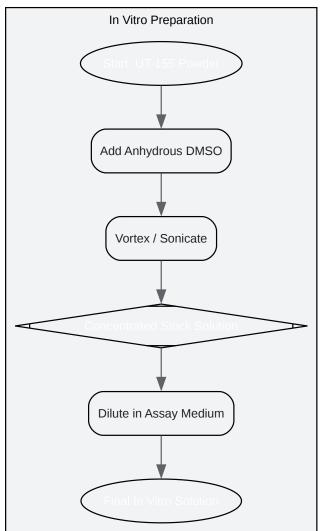
This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

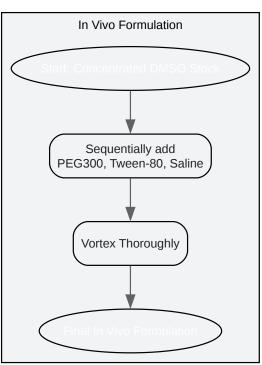
- Prepare a concentrated stock solution of **UT-155** in DMSO (e.g., 21.7 mg/mL).
- In a sterile tube, add 100 μL of the **UT-155** DMSO stock solution.
- Add 400 μL of PEG300 to the tube and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Finally, add 450 μL of saline to bring the total volume to 1 mL.
- Vortex the final solution until it is clear. This formulation can be used for oral and intraperitoneal injections.[1]

#### **Visualizations**

**Experimental Workflow for UT-155 Solubilization** 





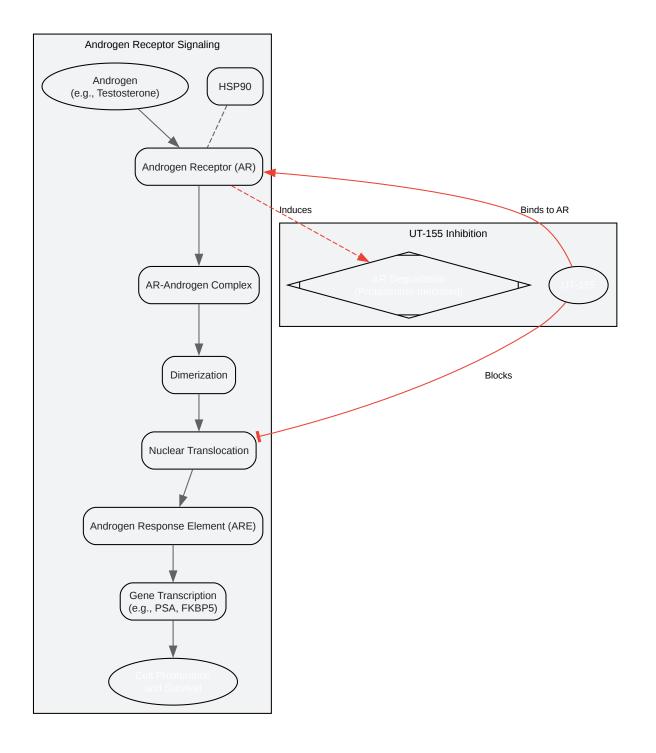


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Caption: Workflow for preparing **UT-155** solutions.

# **UT-155** Mechanism of Action: AR Signaling Pathway Inhibition





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Caption: **UT-155** inhibits AR signaling by binding to the receptor and promoting its degradation.



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